molecular formula C9H11NO2 B084026 (6-Methylpyridin-2-yl)methyl acetate CAS No. 13287-64-4

(6-Methylpyridin-2-yl)methyl acetate

Cat. No. B084026
Key on ui cas rn: 13287-64-4
M. Wt: 165.19 g/mol
InChI Key: ZRNXOHYTSIFSDP-UHFFFAOYSA-N
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Patent
US08481534B2

Procedure details

A solution of (6-methylpyridin-2-yl)methyl acetate (1.0 g) in concentrated HCl (3 mL) was refluxed for 1 h. The reaction mixture was then concentrated in vacuo to obtain the crude product. The crude material was azeotroped with toluene, and the residue obtained was filtered and dried in vacuo to afford (6-methylpyridin-2-yl)methanol hydrochloride (811 mg) as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N:7]=1)(=O)C.[ClH:13]>>[ClH:13].[CH3:12][C:8]1[N:7]=[C:6]([CH2:5][OH:4])[CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC(=CC=C1)C
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
The crude material was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 811 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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